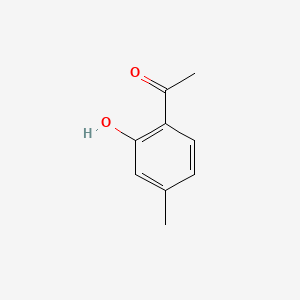

2'-Hydroxy-4'-methylacetophenone

説明

Overview of Acetophenone (B1666503) Derivatives in Chemical and Biological Sciences

Acetophenones are a class of organic compounds characterized by an acetyl group attached to a benzene (B151609) ring. The parent compound, acetophenone, is the simplest aromatic ketone. nih.gov Substituted acetophenones, where one or more hydrogen atoms on the phenyl ring are replaced by other functional groups, are widespread in nature and pivotal in synthetic chemistry. wisdomlib.org These compounds are found in numerous plant families and fungi, often existing in either free or glycosidic forms. nih.govnih.gov

The significance of acetophenone derivatives stems from their dual role as both biologically active agents and versatile chemical synthons. nih.gov In organic synthesis, they are valuable precursors for producing a wide array of more complex molecules, including chalcones, chromones, and pyrazole (B372694) derivatives. wisdomlib.org Their commercial availability and reactivity make them ideal starting materials for various chemical reactions. nih.gov

In the realm of biological sciences, acetophenone derivatives have demonstrated a broad spectrum of pharmacological and physiological activities. Research has highlighted their potential as antimicrobial, antifungal, antioxidant, anti-inflammatory, and antimalarial agents. nih.govnih.gov For instance, certain hydroxy-substituted acetophenones show considerable activity against major plant-pathogenic fungi, suggesting their utility as models for new agrochemicals. nih.gov Furthermore, their structural motifs are considered valuable scaffolds in drug discovery and development, with some derivatives being investigated for their potential in treating neurodegenerative diseases. nih.govrsc.org

Research Significance of 2'-Hydroxy-4'-methylacetophenone

This compound (CAS No. 6921-64-8) is a specific substituted acetophenone that has garnered attention for its natural occurrence and distinct biological properties. nih.gov It has been identified as a phenolic compound isolated from the roots of the plant Angelica koreana. medchemexpress.comadooq.com It has also been reported in Eupatorium fortunei and Angelica pubescens. nih.gov

The primary research focus on this compound has been its notable acaricidal activity. medchemexpress.comchemicalbook.com Studies have demonstrated its toxicity against several species of mites, suggesting its potential as a natural acaricide for agricultural applications. chemicalbook.com This biological activity makes it a subject of interest in the development of eco-friendly pesticides derived from natural products. nih.gov

Beyond its biological profile, this compound serves as a useful intermediate in organic synthesis. It is employed as a precursor in the preparation of other complex molecules, such as 4'-methyl-2'-[(p-tolylsulfonyl) oxy] acetophenone. medchemexpress.comselleckchem.com Its chemical structure, featuring a nucleophilic hydroxyl group ortho to the ketone, allows for a range of chemical transformations, making it a valuable building block for chemists.

Table 1: Physicochemical Properties of this compound Below is an interactive table summarizing the key physicochemical properties of the compound.

| Property | Value | Reference |

| IUPAC Name | 1-(2-hydroxy-4-methylphenyl)ethanone | nih.gov |

| CAS Number | 6921-64-8 | chemicalbook.com |

| Molecular Formula | C₉H₁₀O₂ | chemicalbook.com |

| Molecular Weight | 150.17 g/mol | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 245 °C | chemicalbook.comsigmaaldrich.com |

| Density | 1.08 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.565 | chemicalbook.comsigmaaldrich.com |

Historical Context of this compound Research and Discovery

The history of this compound is embedded within the broader timeline of research into acetophenone and its derivatives. The parent compound, acetophenone, was first identified in the heavy-oil fraction of coal tar. nih.gov The exploration of substituted acetophenones began as chemists sought to understand how different functional groups on the aromatic ring influence the properties and reactivity of the ketone.

While a singular date for the discovery of this compound is not clearly documented, its synthesis and characterization have been described in chemical literature through various methods. One established method for its synthesis is the Fries rearrangement of m-tolyl acetate (B1210297). chemicalbook.comsigmaaldrich.com Another preparative route involves the treatment of methyl 4-hydroxy-7-methyl-coumarin-3-carboxylate with potassium hydroxide (B78521) at high temperatures. chemicalbook.comchemicalbook.com

Its identification as a natural product in plants like Angelica koreana marked a significant point in its research history, shifting its identity from a purely synthetic molecule to a compound with a role in nature. medchemexpress.com This discovery spurred investigations into its biological activities, leading to the key finding of its acaricidal properties. chemicalbook.com Ongoing research continues to explore the synthesis of its derivatives and their potential applications, particularly in the fields of medicinal chemistry and agrochemical development. rasayanjournal.co.inresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(2-hydroxy-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-4-8(7(2)10)9(11)5-6/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKDOWJROLHYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064503 | |

| Record name | Ethanone, 1-(2-hydroxy-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6921-64-8 | |

| Record name | 2′-Hydroxy-4′-methylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Hydroxy-4'-methylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2-hydroxy-4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2-hydroxy-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxy-4-methylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-HYDROXY-4'-METHYLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q168P7RG3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Confirmation

Modern spectroscopy offers a powerful arsenal (B13267) for the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable in providing detailed information about the carbon skeleton, the nature and environment of protons, and the presence of specific functional groups.

NMR spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into the structure of molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR can reveal the connectivity and chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy of 2'-Hydroxy-4'-methylacetophenone, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals several key signals that correspond to the different types of protons in the molecule. chemicalbook.com A characteristic singlet peak appearing far downfield, around 12.28 ppm, is attributed to the hydroxyl proton (-OH), with its significant deshielding a result of intramolecular hydrogen bonding with the adjacent carbonyl group. chemicalbook.com The aromatic region of the spectrum displays signals for the three protons on the benzene (B151609) ring. A singlet at approximately 6.73 ppm corresponds to the proton at the C-3' position. chemicalbook.com A doublet at around 7.56 ppm is assigned to the proton at the C-6' position, showing coupling to the neighboring proton. chemicalbook.com Another signal, a doublet of doublets at about 6.66 ppm, is characteristic of the proton at the C-5' position. chemicalbook.com Furthermore, two singlets are observed in the aliphatic region: one at approximately 2.55 ppm, corresponding to the three protons of the acetyl methyl group (CH₃CO), and another at around 2.31 ppm, representing the three protons of the methyl group attached to the aromatic ring (Ar-CH₃). chemicalbook.com

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Reference |

| Hydroxyl (-OH) | 12.28 | Singlet | chemicalbook.com |

| H-6' | 7.56 | Doublet | chemicalbook.com |

| H-3' | 6.73 | Singlet | chemicalbook.com |

| H-5' | 6.66 | Doublet of Doublets | chemicalbook.com |

| Acetyl Methyl (CH₃CO) | 2.55 | Singlet | chemicalbook.com |

| Aromatic Methyl (Ar-CH₃) | 2.31 | Singlet | chemicalbook.com |

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed picture of the carbon framework of this compound. The spectrum, also typically run in CDCl₃, shows a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon of the acetyl group is the most deshielded, appearing at a chemical shift of approximately 203.8 ppm. chemicalbook.com The carbon atom attached to the hydroxyl group (C-2') is observed at around 162.3 ppm, while the carbon bearing the methyl group (C-4') resonates at about 147.9 ppm. chemicalbook.com The remaining aromatic carbons exhibit signals in the range of 117 to 131 ppm. Specifically, the C-6' carbon appears at approximately 130.5 ppm, C-5' at 120.1 ppm, C-1' at 118.2 ppm, and C-3' at 117.4 ppm. chemicalbook.com In the aliphatic region, the acetyl methyl carbon gives a signal at around 26.2 ppm, and the aromatic methyl carbon is observed at approximately 21.7 ppm. chemicalbook.com

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm | Reference |

| Carbonyl (C=O) | 203.8 | chemicalbook.com |

| C-2' | 162.3 | chemicalbook.com |

| C-4' | 147.9 | chemicalbook.com |

| C-6' | 130.5 | chemicalbook.com |

| C-5' | 120.1 | chemicalbook.com |

| C-1' | 118.2 | chemicalbook.com |

| C-3' | 117.4 | chemicalbook.com |

| Acetyl Methyl (CH₃CO) | 26.2 | chemicalbook.com |

| Aromatic Methyl (Ar-CH₃) | 21.7 | chemicalbook.com |

To further confirm the structural assignments and elucidate the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would show correlations between the aromatic protons on adjacent carbons, confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comcolumbia.edu This is invaluable for definitively assigning the proton and carbon signals of each CH and CH₃ group in the molecule. For instance, it would show a correlation between the proton signal at 2.55 ppm and the carbon signal at 26.2 ppm, confirming their assignment to the acetyl methyl group. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.educolumbia.edu This technique is particularly powerful for piecing together the molecular skeleton. For example, an HMBC spectrum would show a correlation between the hydroxyl proton and the C-2' and C-3' carbons, as well as the carbonyl carbon, providing clear evidence for the intramolecular hydrogen bonding and the relative positions of these groups.

While detailed molecular dynamics studies specifically on this compound using NMR are not extensively reported in readily available literature, NMR techniques are fundamentally suited for investigating molecular dynamics. researchgate.net Such studies could provide insights into the conformational flexibility of the molecule, the dynamics of the intramolecular hydrogen bond, and the rotational barriers of the methyl groups. For related molecules, NMR has been used to study conformational transitions in solution. researchgate.net

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Reference |

| Hydroxyl (-OH) | 3005 | Stretching | chemicalbook.com |

| Carbonyl (C=O) | 1740 | Stretching | chemicalbook.com |

| Aromatic C=C | 1575, 1507 | Stretching | chemicalbook.com |

| C-H (Aromatic/Aliphatic) | ~3000 | Stretching | chemicalbook.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For this compound (C9H10O2), the exact mass is calculated to be 150.06808 g/mol . spectrabase.com This precise measurement is crucial for distinguishing it from other isomers or compounds with the same nominal mass.

HRMS analysis, often coupled with techniques like flow infusion electrospray ionization, can offer enhanced sensitivity for certain classes of compounds. elsevierpure.com In a typical mass spectrum of a related compound, 4-hydroxy-2-methylacetophenone, prominent peaks are observed at m/z 150 (the molecular ion, M+), 135, and 107, which correspond to specific fragmentation patterns. nih.gov While detailed fragmentation data for this compound is not extensively published, the fragmentation would likely involve characteristic losses, such as the loss of a methyl group ([M-CH3]+) or a water molecule.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile molecules without causing significant fragmentation. nih.gov This method allows for the production of gas-phase ions from a solution, making it highly compatible with liquid chromatography (LC-MS). unh.edu

Table 1: Mass Spectrometry Data for Acetophenone (B1666503) Derivatives

| Compound | Molecular Formula | Exact Mass ( g/mol ) | Key Mass-to-Charge Ratios (m/z) | Ionization Method |

| This compound | C9H10O2 | 150.06808 | 150 (M+) | Electron Ionization |

| 4'-Hydroxy-2'-methylacetophenone | C9H10O2 | 150.1745 | 150 (M+), 135, 107 | Electron Ionization |

| 4'-Hydroxy-3'-methylacetophenone | C9H10O2 | 150.1745 | 150 (M+), 135, 77 | Electron Ionization |

This table is generated based on data from various sources for comparative purposes. spectrabase.comnih.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. upenn.edu The absorption of energy excites electrons from lower energy molecular orbitals (like non-bonding, n, and pi, π) to higher energy anti-bonding orbitals (π* and σ*). upenn.edu

For this compound, the presence of a carbonyl group and an aromatic ring constitutes a chromophore, the part of the molecule responsible for light absorption. upenn.edu Molecules with such conjugated systems typically exhibit π → π* and n → π* transitions. upenn.edu The π → π* transitions are generally more intense and occur at shorter wavelengths, while the "forbidden" n → π* transitions are weaker and appear at longer wavelengths. upenn.edu

The extent of conjugation in a molecule significantly influences its absorption maximum (λmax). utoronto.ca For acetophenone derivatives, the electronic transitions are influenced by the substituents on the aromatic ring. While specific λmax values for this compound are not detailed in the provided search results, related compounds like other hydroxyacetophenones show characteristic absorption bands that are useful for their identification and quantification. rsc.org The solvent used can also affect the λmax values. utoronto.ca

Computational Chemistry for Structural and Spectroscopic Validation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental data by predicting molecular structures and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Geometric Optimization

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. rsc.org This process involves finding the minimum energy conformation of the molecule. For complex molecules, various functionals and basis sets can be used to achieve results that are in close agreement with experimental data. rsc.org

For this compound, DFT calculations would provide detailed information on bond lengths, bond angles, and dihedral angles. researchgate.net The optimized geometry is crucial for understanding the molecule's reactivity and for the accurate prediction of its spectroscopic properties. researchgate.netesisresearch.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Once the geometry of a molecule is optimized using DFT, its spectroscopic parameters can be predicted. nih.govethz.chnih.gov

NMR Chemical Shifts: DFT, often combined with methods like Gauge-Including Atomic Orbitals (GIAO), can predict the 1H and 13C NMR chemical shifts of a molecule with reasonable accuracy. nih.govnih.gov These predicted shifts can then be compared with experimental data to confirm the proposed structure. Recent advancements in combining DFT with machine learning models have further improved the accuracy of these predictions. nih.govnih.gov

Conformational Analysis and Potential Energy Surfaces

A potential energy surface (PES) scan is a computational method used to explore these conformational changes. By systematically rotating specific dihedral angles and calculating the molecule's energy at each step, a map of the energy landscape is generated. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them.

For instance, a relaxed PES scan can be performed by varying the dihedral angle of the C-C-C=O bond of the acetyl group. At each incremental change of this angle, the rest of the molecule's geometry is allowed to optimize to its lowest energy state. This process helps in identifying the most stable orientation of the acetyl group relative to the phenyl ring, which is influenced by factors like steric hindrance and intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbonyl oxygen.

Theoretical studies on similar phenolic ketones, such as the isomer 4-hydroxy-3-methylacetophenone, have utilized Density Functional Theory (DFT) with basis sets like B3LYP/6-31G* to determine the most stable conformers nih.gov. Such studies calculate the total energy for various possible conformers, revealing that the planar conformer is often the most stable due to the formation of a strong intramolecular hydrogen bond. The energy differences between various conformers can be tabulated to show their relative stabilities.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kJ/mol) | Stability |

| A | 0° | 0.00 | Most Stable |

| B | 90° | 15.2 | Transition State |

| C | 180° | 8.5 | Less Stable |

Note: This table is illustrative, based on typical findings for similar aromatic ketones, and represents the expected outcome of a PES scan.

The most stable conformer for this compound is predicted to be one where the acetyl group is coplanar with the benzene ring, facilitating the formation of an intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen. This interaction significantly stabilizes the structure.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different electrostatic potential values.

The color-coding convention is typically as follows:

Red: Regions of most negative electrostatic potential, indicating high electron density. These are sites prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron deficiency. These are sites susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential. The potential increases in the order: Red < Orange < Yellow < Green < Blue.

For this compound, the MEP surface would highlight several key reactive areas. The most negative potential (red/yellow regions) is expected to be localized around the oxygen atom of the carbonyl group, due to its high electronegativity and the presence of lone pairs of electrons. The oxygen of the hydroxyl group also represents a region of negative potential. These sites are the most likely to interact with electrophiles.

Conversely, the most positive potential (blue region) would be concentrated on the hydrogen atom of the hydroxyl group. This significant positive character is due to the strong electron-withdrawing effect of the adjacent oxygen atom, making this hydrogen acidic and a prime site for nucleophilic interaction. The hydrogen atoms of the methyl group and the aromatic ring would also exhibit some degree of positive potential, though less intense.

Table 2: Predicted Molecular Electrostatic Potential Values at Key Sites

| Atomic Site | Predicted MEP Region | Electrostatic Potential (a.u.) | Predicted Reactivity |

| Carbonyl Oxygen (C=O) | Negative | ~ -0.04 to -0.05 | Electrophilic Attack |

| Hydroxyl Hydrogen (O-H) | Positive | ~ +0.03 to +0.04 | Nucleophilic Attack |

| Aromatic Hydrogens | Slightly Positive | ~ +0.01 to +0.02 | Weak Nucleophilic Interaction |

Note: The values are typical predictions based on MEP analyses of similar phenolic compounds.

The MEP analysis provides a chemically intuitive image of the molecule's reactivity, corroborating the expected chemical behavior based on its functional groups. The distinct positive and negative regions on the MEP surface of this compound are fundamental to understanding its interactions in chemical and biological systems.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2'-Hydroxy-4'-methylacetophenone

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis or Brønsted acid catalyst. sigmaaldrich.comtestbook.combyjus.com This reaction is a key method for synthesizing this compound from m-tolyl acetate (B1210297). rsc.orgresearchgate.net The reaction is selective towards the ortho and para positions, and the product ratio can be influenced by reaction conditions such as temperature and solvent. testbook.combyjus.com

Various acid catalysts are employed to facilitate the Fries rearrangement. Traditionally, Lewis acids like aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and boron trifluoride (BF₃) have been used. sigmaaldrich.comrsc.org However, due to their corrosive nature and the generation of significant waste, more environmentally friendly alternatives are being explored. rsc.orgjocpr.com

Zirconium tetrachloride has been utilized as a catalyst for the Fries rearrangement of p-tolyl acetate. rsc.org Methanesulfonic acid (MSA) has emerged as a strong, stable, and biodegradable alternative to hazardous acids like hydrofluoric acid (HF). organic-chemistry.org Studies on the Fries rearrangement of phenyl acetate using MSA have shown high conversion and selectivity, producing p-hydroxyacetophenone with up to 92% selectivity for the para-isomer. organic-chemistry.org Another eco-friendly option is p-toluenesulfonic acid (PTSA), which has demonstrated high conversion rates and selectivity for the ortho-isomer in the rearrangement of phenyl acetate. jocpr.comresearchgate.net

Table 1: Comparison of Acid Catalysts in Fries Rearrangement

| Catalyst | Substrate | Key Findings | Reference |

| Zirconium Tetrachloride | p-Tolyl acetate | Effective catalyst for the rearrangement. | rsc.org |

| Methanesulfonic Acid (MSA) | Phenyl acetate | 100% conversion, ~12:1 para/ortho ratio. | organic-chemistry.org |

| p-Toluenesulfonic Acid (PTSA) | Phenyl acetate | ~98% conversion, high yield of ortho product. | jocpr.comresearchgate.net |

The ratio of ortho and para isomers in the Fries rearrangement is highly dependent on reaction conditions. chemrxiv.orgresearchgate.net Low temperatures and polar solvents generally favor the formation of the p-isomer, while higher temperatures and nonpolar solvents tend to yield more of the o-isomer. chemrxiv.orgresearchgate.net For instance, in the rearrangement of 2-fluorophenyl acetate, increasing the reaction temperature from 40°C to 170°C significantly increased the formation of the ortho product. researchgate.net

The choice of catalyst also plays a crucial role in regioselectivity. The rearrangement of p-tolyl acetate in nitrobenzene (B124822) solution catalyzed by aluminum chloride yields only the o-hydroxyketone as the rearrangement product. researchgate.net In mechanochemical approaches, liquid-assisted grinding (LAG) with different additives can be used to manipulate the isomer ratio. chemrxiv.orgresearchgate.net

Optimizing the yield involves careful control of temperature and catalyst loading. Reactions conducted below 100°C may lead to incomplete conversion, whereas temperatures above 150°C can result in lower isolated yields due to the formation of side products. researchgate.net

Table 2: Influence of Reaction Conditions on Fries Rearrangement

| Condition | Effect on Isomer Ratio | Reference |

| Low Temperature | Favors para-isomer | chemrxiv.orgresearchgate.net |

| High Temperature | Favors ortho-isomer | chemrxiv.orgresearchgate.net |

| Polar Solvent | Favors para-isomer | chemrxiv.orgresearchgate.net |

| Nonpolar Solvent | Favors ortho-isomer | chemrxiv.orgresearchgate.net |

Another significant synthetic route involves the hydrogenation of halogenated precursors. A key example is the synthesis from 5-Bromo-2-hydroxy-4-methylacetophenone. chemicalbook.com

Palladium-catalyzed dehalogenation is an effective method for removing halogen atoms from aromatic rings. In the synthesis of this compound, a mixture of 5-Bromo-2-hydroxy-4-methylacetophenone, a palladium on carbon (Pd/C) catalyst, and sodium hydroxide (B78521) in methanol (B129727) is stirred under a hydrogen atmosphere. chemicalbook.com This process, known as hydrogenolysis, results in the substitution of the bromine atom with a hydrogen atom, yielding the desired product. The reaction is typically carried out at a moderate temperature, for instance, 50°C for 3 hours, and can achieve high yields, with one report indicating a 96% yield. chemicalbook.com

An alternative pathway to this compound involves the treatment of methyl 4-hydroxy-7-methyl-coumarin-3-carboxylate with potassium hydroxide at a high temperature (200°C), which has been reported to produce an 87% yield. chemicalbook.com Coumarins themselves, such as 7-hydroxy-4-methyl coumarin, can be synthesized through methods like the Pechmann condensation, which involves the reaction of a phenol (B47542) (like resorcinol) with a β-ketoester (like ethyl acetoacetate) in the presence of an acid catalyst. youtube.comsathyabama.ac.in

Hydrogenation of Halogenated Precursors (e.g., 5-Bromo-2-hydroxy-4-methylacetophenone)

Derivatization Strategies and Analogue Synthesis

The functional groups of this compound serve as handles for synthetic modification, enabling the creation of diverse analogues. These strategies primarily involve reactions at the phenolic hydroxyl group or condensation reactions involving the acetyl moiety's α-protons.

The phenolic hydroxyl group of this compound can be readily converted into a sulfonate ester. This transformation is significant as it replaces the acidic phenolic proton and introduces a sulfonyl group, which can alter the molecule's electronic properties and act as a good leaving group in subsequent nucleophilic substitution reactions.

A common example is the synthesis of tosylates. The compound is known to be a precursor in the preparation of 4'-methyl-2'-[(p-tolylsulfonyl)oxy]acetophenone. medchemexpress.com This reaction typically proceeds by treating this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine. The base neutralizes the HCl generated during the reaction and facilitates the nucleophilic attack of the phenoxide ion on the sulfur atom of the sulfonyl chloride.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | p-Toluenesulfonyl chloride (TsCl) | 4'-Methyl-2'-[(p-tolylsulfonyl)oxy]acetophenone | O-Sulfonylation |

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates for various heterocyclic compounds and are readily synthesized from this compound. sigmaaldrich.com The synthesis involves the condensation of the acetophenone (B1666503) with an aromatic aldehyde.

The most prevalent method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation. researchgate.net This reaction involves an aldol (B89426) condensation between the acetophenone and an aromatic aldehyde (lacking α-hydrogens) in the presence of a base catalyst, followed by spontaneous dehydration to yield the α,β-unsaturated ketone (chalcone). researchgate.netdergipark.org.tr

The reaction mechanism begins with the deprotonation of the α-carbon of the acetyl group by a strong base (e.g., NaOH, KOH) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct rapidly dehydrates, driven by the formation of a conjugated system, to produce the final chalcone (B49325). The presence of the ortho-hydroxyl group on the acetophenone ring can influence the reaction kinetics and product stability.

In line with the principles of green chemistry, solvent-free methods have been developed for the Claisen-Schmidt condensation. One effective approach is the use of grinding techniques. thepharmajournal.com This method involves grinding a solid mixture of this compound, a suitable benzaldehyde (B42025) derivative, and a solid base catalyst like sodium hydroxide (NaOH). thepharmajournal.com This solventless approach reduces waste, often shortens reaction times, and can lead to high product yields, making it an environmentally benign alternative to traditional solvent-based methods. thepharmajournal.compjsir.org

| Reaction | Reactants | Conditions | Key Feature |

|---|---|---|---|

| Claisen-Schmidt Condensation | This compound + Aromatic Aldehyde | Base catalyst (e.g., NaOH, KOH) in a polar solvent (e.g., ethanol) | Forms α,β-unsaturated ketone (chalcone) intermediate. dergipark.org.trthepharmajournal.com |

| Green Synthesis (Grinding) | This compound + Aromatic Aldehyde | Solid base catalyst (e.g., NaOH), solvent-free grinding | Environmentally friendly, reduced waste and reaction time. thepharmajournal.com |

The core structure of this compound can be integrated into larger, hybrid molecules that combine different pharmacophores. An example is the synthesis of tetrazole hybrids. A multi-step synthesis has been reported where novel hybrid compounds are formed by linking a 2'-hydroxyacetophenone (B8834) core and an N-alkylated thiotetrazole moiety via a methylene (B1212753) spacer. Current time information in Bangalore, IN. The synthesis generally begins with the alkylation of the phenolic hydroxyl group, followed by further modifications to introduce the tetrazole ring system, demonstrating the utility of 2'-hydroxyacetophenones as a scaffold for creating complex molecular hybrids. Current time information in Bangalore, IN.

This compound and its derivatives are valuable starting materials for synthesizing a variety of heterocyclic compounds, primarily through reactions that involve both the ortho-hydroxyl and the acetyl groups.

Pyrazolines: The chalcones derived from this compound are key intermediates for synthesizing pyrazolines, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms. The synthesis is achieved through a cyclization reaction of the chalcone with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) or its derivatives (e.g., phenylhydrazine). dergipark.org.trthepharmajournal.com The reaction typically proceeds in a solvent like ethanol, often with an acid catalyst such as acetic acid or formic acid. researchgate.netdergipark.org.tr This reaction is a classic example of a Michael addition followed by intramolecular cyclization and dehydration. A chlorinated derivative, 5′-Chloro-2′-hydroxy-4′-methylacetophenone, is specifically noted for its use in preparing chalcones that are subsequently converted into novel pyrazoline derivatives. sigmaaldrich.com

Chromones: The structure of this compound is ideally suited for the synthesis of chromones (4H-chromen-4-ones), a class of oxygen-containing bicyclic heterocycles. Various synthetic routes exist, often involving the reaction of the acetophenone with a C1 synthon that forms the C2 and C3 positions of the chromone (B188151) ring. One common method is a modified Baker-Venkataraman reaction, where the hydroxyacetophenone is first acylated and then undergoes base-catalyzed intramolecular cyclization. nih.gov Another approach involves condensation with reagents like diethyl oxalate (B1200264) followed by acid-catalyzed cyclization. ijrpc.com For instance, 5′-Chloro-2′-hydroxy-4′-methylacetophenone has been used to prepare 6-chloro-3-hydroxy-7-methyl-2-(2-thienyl)-4H-chromen-4-one, highlighting a pathway to substituted chromone systems. sigmaaldrich.com

| Target Heterocycle | Intermediate | Key Reagents | Reaction Type |

|---|---|---|---|

| Pyrazoline | Chalcone | Hydrazine Hydrate or Phenylhydrazine | Cyclocondensation / Michael Addition dergipark.org.trthepharmajournal.com |

| Chromone | This compound | Acyl chlorides, Diethyl oxalate | Intramolecular Cyclization (e.g., Baker-Venkataraman) nih.govijrpc.com |

Preparation of Heterocyclic Compounds

Chemical Reactivity and Transformation Pathways

The reactivity of this compound is governed by its three principal functional components: the phenolic hydroxyl group, the acetyl group (ketone), and the substituted aromatic ring.

Oxidation Reactions

The oxidation of this compound can target the acetyl group or the phenolic ring, depending on the reagents used. A significant transformation for the ketone function is the Baeyer-Villiger oxidation. wikipedia.orgnih.gov This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). sigmaaldrich.com

When applied to this compound, the Baeyer-Villiger oxidation would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbons. The reaction's regioselectivity is determined by the relative migratory aptitude of the groups attached to the carbonyl. The general order of migration is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orgyoutube.com In this case, the 2-hydroxy-4-methylphenyl group has a higher migratory aptitude than the methyl group. Therefore, the phenyl group is expected to migrate, yielding 2-hydroxy-4-methylphenyl acetate as the primary product.

| Reaction | Reagent | Potential Product | Description |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | 2-Hydroxy-4-methylphenyl acetate | Oxidation of the ketone to an ester via migratory insertion of the aryl group. organic-chemistry.org |

This table outlines a potential oxidation pathway for this compound.

Reduction Reactions

The acetyl group of this compound is susceptible to reduction by various reagents to yield either a secondary alcohol or a methylene group. masterorganicchemistry.com

Reduction to an Alcohol : The ketone can be readily reduced to a secondary alcohol, 1-(2-hydroxy-4-methylphenyl)ethanol, using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and effective reagent for this transformation, as it is selective for aldehydes and ketones and will not reduce the aromatic ring.

Reduction to an Alkane (Deoxygenation) : The complete reduction of the carbonyl group to a methylene group (CH₂) results in the formation of 2-ethyl-5-methylphenol. This can be achieved under harsh conditions using two classic named reactions:

Clemmensen Reduction : This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.in It is highly effective for aryl-alkyl ketones but is incompatible with substrates that are sensitive to strong acids. acs.orgrsc.org

Wolff-Kishner Reduction : This reaction involves heating the ketone with hydrazine (NH₂NH₂) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. wikipedia.orgbyjus.com It is suitable for substrates that are sensitive to acid but unstable in strong base. pharmaguideline.com

| Reaction Type | Reagents | Product | Conditions |

| Ketone to Alcohol | Sodium Borohydride (NaBH₄) | 1-(2-Hydroxy-4-methylphenyl)ethanol | Mild, alcoholic solvent |

| Ketone to Alkane | Zinc Amalgam (Zn(Hg)), HCl | 2-Ethyl-5-methylphenol | Strongly acidic, heat wikipedia.org |

| Ketone to Alkane | Hydrazine (NH₂NH₂), KOH | 2-Ethyl-5-methylphenol | Strongly basic, high heat wikipedia.org |

This table summarizes common reduction reactions for the acetyl group of this compound.

Electrophilic Aromatic Substitution

The aromatic ring of this compound is activated towards electrophilic aromatic substitution. The directing effects of the substituents determine the position of substitution.

-OH (hydroxyl) : A strongly activating, ortho-, para-director.

-CH₃ (methyl) : A weakly activating, ortho-, para-director.

-COCH₃ (acetyl) : A deactivating, meta-director.

The powerful activating and directing effect of the hydroxyl group dominates, making the positions ortho and para to it the most nucleophilic. The position para to the -OH group is occupied by the methyl group. The two ortho positions are C3' and C5'. Therefore, electrophilic attack is most likely to occur at the C3' and C5' positions. The Mannich reaction, for example, has been shown to occur at the C3' position, which is sterically more accessible. researchgate.net Other electrophilic substitution reactions such as halogenation (with Br₂/FeBr₃), nitration (with HNO₃/H₂SO₄), and Friedel-Crafts acylation/alkylation would be expected to yield products substituted primarily at the C3' and C5' positions.

Natural Occurrence and Biosynthetic Pathways

Isolation from Natural Sources

Research has led to the successful isolation of 2'-Hydroxy-4'-methylacetophenone from different plant tissues, highlighting its role as a natural product.

Angelicae koreana Roots

This compound is a phenolic compound that has been successfully isolated from the roots of Angelicae koreana. medchemexpress.comglpbio.com Its identification in this plant source has been a key finding in the study of natural acaricidal agents. glpbio.com

Cactus Pear Seeds (Opuntia ficus indica)

Scientific literature extensively details the chemical composition of Opuntia ficus indica seeds, noting a variety of phenolic compounds, tannins, and feruloyl derivatives. mdpi.com However, the presence of this compound in cactus pear seeds has not been documented in the reviewed studies.

Highland Barley Fermented with Mushroom Mycelium

The process of fermenting highland barley with various mushroom mycelia, such as Cordyceps militaris and Morchella esculenta, has been studied to analyze changes in its flavor profile. nih.govdntb.gov.uanih.gov This fermentation yields new aromatic compounds, including ketones and phenols, but this compound has not been identified among the volatile compounds in the resulting products. nih.gov

Other Plant Sources (e.g., Compositae, Umbelliferae)

Beyond Angelicae koreana, this compound has been reported in other plant families. It is found in species belonging to the Compositae and Umbelliferae families. medchemexpress.com Specific examples include its presence in Eupatorium fortunei (Compositae) and Angelica pubescens (Umbelliferae), indicating a distribution across different plant genera. nih.gov

Table 1: Documented Natural Sources of this compound

| Family | Species | Plant Part |

| Umbelliferae | Angelicae koreana | Roots |

| Umbelliferae | Angelica pubescens | Not specified |

| Compositae | Eupatorium fortunei | Not specified |

Proposed Biosynthetic Mechanisms

The formation of this compound in plants is believed to originate from fundamental metabolic pathways that produce aromatic compounds.

Shikimate Pathway Precursors

The shikimate pathway is a crucial and highly conserved metabolic route in plants, bacteria, and fungi for the biosynthesis of aromatic amino acids. nih.govfrontiersin.org This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate. nih.gov Chorismate serves as a critical branch-point intermediate for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. nih.gov

These aromatic amino acids are, in turn, the precursors to a vast array of phenolic secondary metabolites, including flavonoids, tannins, and acetophenones. frontiersin.orgyoutube.com The biosynthesis of this compound is proposed to derive from these shikimate pathway products. The core aromatic ring and acetyl group characteristic of the acetophenone (B1666503) structure are assembled and modified through a series of enzymatic reactions that begin with intermediates from this essential pathway. nih.gov

Polyketide Biosynthesis Routes

The biosynthesis of this compound, like many other acetophenones found in nature, is believed to follow a polyketide pathway. Polyketides are a large and diverse class of secondary metabolites produced by bacteria, fungi, and plants. nih.gov They are synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs). youtube.com The fundamental process involves the sequential condensation of small carboxylic acid units, typically in a manner analogous to fatty acid synthesis. nih.govpsu.edu

The biosynthesis is initiated with a starter unit, often acetyl-CoA, and is extended by the successive addition of extender units, most commonly malonyl-CoA. psu.edu These reactions are catalyzed by different domains within the PKS complex, which function like an assembly line to build the polyketide chain. youtube.com The resulting linear poly-β-keto chain undergoes a series of modifications, including cyclization and aromatization, to generate the final, structurally diverse polyketide product.

While the specific enzymes and detailed mechanistic steps for the biosynthesis of this compound have not been fully elucidated, the general model for hydroxyacetophenone formation in plants provides a framework. In species like white spruce (Picea glauca), a proposed metabolic route involves three main phases:

Biosynthesis of the acetophenone aglycone: This initial phase is catalyzed by a yet-to-be-identified set of enzymes that form the core acetophenone structure via a polyketide pathway. nih.gov

Glycosylation: The newly formed aglycone is then converted into a more stable glucoside by a glucosyltransferase. nih.gov

Release of the aglycone: Finally, the active acetophenone is released from its glucoside form by a glucosidase enzyme, often in response to external stimuli like herbivory or pathogen attack. nih.gov

This model is thought to be conserved across the Pinaceae family. nih.gov The biosynthesis of the acetophenone skeleton itself is presumed to start from acetyl-CoA and involve extensions with malonyl-CoA units, followed by intramolecular cyclization and aromatization to form the substituted benzene (B151609) ring characteristic of this compound. Further tailoring enzymes would then be responsible for the specific hydroxylation and methylation patterns observed in the final molecule.

Ecological Roles and Natural Interactions

This compound plays significant roles in the chemical ecology of the organisms that produce it, primarily serving as a protective agent. Its most well-documented ecological function is as a potent acaricide (a substance that kills mites and ticks).

Isolated from the roots of Angelica koreana, this compound has demonstrated significant toxicity against several species of house dust and storage mites. nih.govglpbio.commedchemexpress.com Research has shown it to be effective through both vapor-phase and direct contact bioassays. Its efficacy against the common house dust mite, Dermatophagoides farinae, is particularly noteworthy. In laboratory settings, its toxicity has been shown to be comparable to, and in some cases greater than, that of benzyl (B1604629) benzoate (B1203000), a commonly used synthetic acaricide. nih.gov

The table below summarizes the comparative acaricidal activity of this compound and related compounds against Dermatophagoides farinae.

| Compound | Vapor Phase Toxicity (μg/cm²) | Contact Toxicity (μg/cm²) |

| This compound | 1.75 | 0.76 |

| 2'-Methylacetophenone | 1.25 | 0.64 |

| 3'-Methylacetophenone | 1.26 | 0.58 |

| 4'-Methylacetophenone | 1.29 | 0.77 |

| 2'-Hydroxy-5'-methylacetophenone | 1.96 | 1.16 |

| Benzyl Benzoate (Reference) | 10.00 | 7.52 |

| Data sourced from Oh et al., 2012. nih.gov |

The data indicate that this compound is a highly effective acaricide, with a contact toxicity over nine times greater than that of benzyl benzoate against D. farinae. nih.gov This strong biocidal activity suggests a primary ecological role in defending the plant against infestation by mites and potentially other small arthropods.

Structure Activity Relationship Sar Studies

Positional Isomerism and its Impact on Biological Activity

The relative positioning of the hydroxyl (-OH) and methyl (-CH₃) groups on the acetophenone (B1666503) skeleton gives rise to several positional isomers, each exhibiting a unique biological activity profile. This highlights the critical role of substituent placement in determining the molecule's interaction with biological targets.

While both 2'-Hydroxy-4'-methylacetophenone and 4'-Hydroxy-2'-methylacetophenone share the same molecular formula, the altered placement of their functional groups leads to differences in their biological activities. For instance, in terms of acaricidal properties against house dust mites, this compound has demonstrated notable efficacy. nih.gov In contrast, 4'-Hydroxy-2'-methylacetophenone has been identified as an aroma compound in red wines and has shown toxicity against the ciliate Tetrahymena pyriformis, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.65 mM. A direct comparative study of their acaricidal activities in the same assay is needed for a conclusive statement on their relative potencies in that specific context.

A study on the acaricidal toxicity of acetophenone derivatives provides a direct comparison between this compound and 2'-Hydroxy-5'-methylacetophenone against the house dust mite Dermatophagoides farinae. nih.gov In a contact toxicity bioassay, this compound was found to be more potent than its 5'-methyl isomer. nih.gov This suggests that the position of the methyl group relative to the hydroxyl and acetyl groups significantly influences the molecule's ability to exert its acaricidal effect.

| Compound | Contact Toxicity (μg/cm²) | Vapor Phase Toxicity (μg/cm²) |

|---|---|---|

| This compound | 0.76 | 1.75 |

| 2'-Hydroxy-5'-methylacetophenone | 1.16 | 1.96 |

Influence of Hydroxyl and Methyl Substituents on Bioactivity

The presence and position of both the hydroxyl and methyl groups are critical determinants of the biological activity of this compound. Studies have shown that the introduction of these functional groups onto the basic acetophenone structure can significantly modulate its efficacy. nih.gov

The hydroxyl group, in particular, is often implicated in forming hydrogen bonds with biological targets, which can be a key interaction for eliciting a biological response. The methyl group, while less reactive, can influence the molecule's lipophilicity, steric profile, and electronic properties, thereby affecting its absorption, distribution, and interaction with receptors. The synergistic or antagonistic effects of these two groups at different positions on the aromatic ring are a primary focus of SAR studies. For example, the higher acaricidal activity of this compound compared to its 5'-methyl isomer underscores the importance of the specific arrangement of these substituents. nih.gov

Effects of Alkyl Chain Length and Heterocyclic Moieties in Derivatives

Modifying the core structure of this compound by altering the length of the alkyl chain or introducing heterocyclic rings can lead to derivatives with significantly different biological activities. While specific studies originating from this compound are limited, research on related hydroxyacetophenone derivatives provides valuable insights into these structural modifications.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. elsevierpure.com While a specific QSAR model for this compound and its derivatives is not yet published, the principles of QSAR are highly applicable to this class of compounds.

A QSAR study would involve compiling a dataset of this compound analogs with their corresponding biological activity data. Various molecular descriptors, which quantify different aspects of the chemical structure (e.g., electronic properties, hydrophobicity, steric effects, and topology), would then be calculated for each compound. elsevierpure.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed biological activity. nih.govfrontiersin.org

For acetophenone derivatives, relevant descriptors in a QSAR model might include:

Electronic descriptors: Charges on specific atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which would reflect the influence of the hydroxyl and methyl groups.

Hydrophobic descriptors: LogP, which would be important for understanding how modifications like extending an alkyl chain affect membrane permeability.

Steric descriptors: Molecular volume, surface area, and specific steric parameters that describe the size and shape of the molecule.

Topological descriptors: Indices that encode information about the connectivity of atoms within the molecule.

The resulting QSAR model could then be used to predict the biological activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds and reducing the need for extensive experimental screening. nih.govnih.gov

Advanced Research Applications and Future Directions

Utilization in Chemical Synthesis and as Building Blocks

2'-Hydroxy-4'-methylacetophenone serves as a valuable precursor and building block in organic synthesis. For instance, it is used in the preparation of 4'-methyl-2'-[(p-tolylsulfonyl)oxy]acetophenone. medchemexpress.comadooq.com The Fries rearrangement of m-tolyl acetate (B1210297) in the presence of zirconium tetrachloride is one method to synthesize this compound. chemicalbook.com It can also be prepared by treating methyl 4-hydroxy-7-methyl-coumarin-3-carboxylate with potassium hydroxide (B78521) at 200°C. chemicalbook.comchemicalbook.com

The presence of reactive sites, including the hydroxyl and acetyl groups, allows for a range of chemical modifications, leading to the synthesis of more complex molecules. For example, it is a key intermediate in creating chalcones, which are then used to synthesize novel pyrazoline derivatives. sigmaaldrich.com

Table 1: Synthesis and Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H10O2 | chemicalbook.comsigmaaldrich.comfishersci.ca |

| Molecular Weight | 150.17 g/mol | chemicalbook.comsigmaaldrich.comcymitquimica.com |

| Boiling Point | 245 °C | chemicalbook.comsigmaaldrich.comchemsynthesis.com |

| Density | 1.08 g/mL at 25 °C | sigmaaldrich.comchemsynthesis.com |

| Refractive Index | n20/D 1.565 | sigmaaldrich.comchemsynthesis.com |

Potential in Agrochemistry as Natural Pesticides

A significant area of research for this compound is its potential application in agrochemistry. Studies have revealed its acaricidal properties, demonstrating its effectiveness against certain mite species. medchemexpress.comadooq.comchemicalbook.comglpbio.com This phenolic compound has been isolated from the roots of Angelicae koreana and has shown toxicity towards mites, suggesting its potential as a natural acaricide. medchemexpress.comadooq.comchemicalbook.comglpbio.com

The development of natural pesticides is a growing field, driven by the need for more environmentally friendly and sustainable agricultural practices. nih.gov Compounds like this compound, derived from natural sources, offer a promising alternative to synthetic pesticides. nih.gov

Role in Flavor Chemistry and Food Science

In the realm of flavor chemistry, this compound and its isomers have been identified as contributors to the flavor profiles of certain foods. cymitquimica.comthegoodscentscompany.com For example, the related compound 2-hydroxy-5-methylacetophenone is recognized for its floral notes and is used as a flavoring agent. nih.gov While not currently recommended for flavor use itself, the structural class of hydroxyacetophenones is of interest to the flavor industry. thegoodscentscompany.com It is also described as a flavoring agent and food additive. cymitquimica.com

Development of Dyes and Pigments

The reactive nature of this compound makes it a candidate for the synthesis of dyes and pigments. Its aromatic ring and functional groups can be chemically modified to create chromophoric systems, which are responsible for color. The related compound 5′-Chloro-2′-hydroxy-4′-methylacetophenone is used in the preparation of a complexing agent for the spectrophotometric determination of vanadium(V), highlighting the utility of this class of compounds in creating colored complexes. sigmaaldrich.com

Integration into Material Science (e.g., Polymers, Coatings)

The potential of this compound extends to material science. Its derivatives are being explored for their use in creating new polymers and coatings. For example, 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone is synthesized from related precursors and is indicative of the types of modifications that can lead to materials with specific properties. chemicalbook.com The hydroxyl group can act as a site for polymerization or for grafting onto other polymer backbones, potentially imparting new functionalities to the resulting materials.

Research Gaps and Future Research Avenues

Despite the promising applications of this compound, there are several areas where further research is needed to fully understand and exploit its potential.

Elucidation of Comprehensive Metabolic Pathways and Bioavailability in vivo

A critical area for future investigation is the comprehensive elucidation of the metabolic pathways of this compound and its bioavailability in living organisms. While its biological activities, such as its acaricidal properties, have been observed, the underlying mechanisms and how the compound is absorbed, distributed, metabolized, and excreted are not yet fully understood. sigmaaldrich.com This knowledge is crucial for assessing its potential applications and any associated implications.

Detailed Toxicity Mechanisms, particularly Oxidative Stress Responses

The toxicity profile of this compound is a subject of ongoing research, with a particular focus on its interaction with cellular oxidative stress pathways. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. Phenolic compounds, a class to which this compound belongs, are often recognized for their antioxidant capabilities.

One of the key mechanisms by which this compound is thought to exert its effects is through the scavenging of free radicals. A study has indicated that 2-Hydroxy-4-methylacetophenone acts as an antioxidant by neutralizing free radicals, which in turn can prevent lipid peroxidation and subsequent cell damage cymitquimica.com. Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell membrane damage and is implicated in various pathological conditions.

Further research into a closely related compound, 2'-Hydroxy-4',5'-dimethoxyacetophenone, demonstrated strong free radical scavenging activity in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, with an IC50 value of 157 µg/mL, which was comparable to the standard antioxidant butylated hydroxytoluene (BHT) nih.gov. This finding suggests that the hydroxyacetophenone scaffold is a key contributor to antioxidant activity. The mechanism likely involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction.

The potential for phenolic compounds like this compound to switch between antioxidant and pro-oxidant activities, particularly in the presence of metal ions like copper, is also an area of interest nih.gov. This dual role could be harnessed for therapeutic purposes, such as in cancer therapy, where inducing oxidative stress in tumor cells can be a beneficial strategy nih.gov.

While direct, detailed mechanistic studies on this compound's effect on specific oxidative stress response pathways, such as the Nrf2 or MAPK pathways, are not yet extensively documented, the existing evidence strongly supports its role as a free radical scavenger.

Comprehensive Phytotoxicity Data for this compound

Research on propiophenone, 4'-methylacetophenone, and 2',4'-dimethylacetophenone (B1329390) has shown that these compounds can inhibit germination and seedling growth, with the degree of phytotoxicity being dependent on the position and number of methyl groups on the acetophenone (B1666503) structure. For instance, 2',4'-dimethylacetophenone was identified as the most phytotoxic among the tested analogs against Lactuca sativa.

The following tables summarize the phytotoxic effects of related acetophenone compounds on Lactuca sativa and Allium cepa, which can serve as a predictive reference for the potential phytotoxicity of this compound.

Table 1: Phytotoxicity of Related Acetophenones on Lactuca sativa

| Compound | Concentration (mM) | Effect on Germination Rate | Effect on Radicle Length | Effect on Hypocotyl Length |

|---|---|---|---|---|

| 4'-Methylacetophenone | 0.1 | Stimulation | No significant effect | Inhibition |

| 0.5 | Inhibition | Inhibition | Inhibition | |

| 1.0 | Inhibition | Inhibition | Inhibition | |

| 2',4'-Dimethylacetophenone | 0.1 | No significant effect | Stimulation | Stimulation |

| 0.5 | Inhibition | Inhibition | Inhibition | |

| 1.0 | Inhibition | Inhibition | Inhibition |

Table 2: Phytotoxicity of Related Acetophenones on Allium cepa

| Compound | Concentration (mM) | Effect on Total Germination | Effect on Germination Rate | Effect on Radicle Length |

|---|---|---|---|---|

| 4'-Methylacetophenone | 0.1 | No significant effect | No significant effect | No significant effect |

| 0.5 | Inhibition | Inhibition | No significant effect | |

| 1.0 | Inhibition | Inhibition | Inhibition | |

| 2',4'-Dimethylacetophenone | 0.1 | No significant effect | No significant effect | No significant effect |

| 0.5 | Inhibition | Inhibition | Inhibition | |

| 1.0 | Inhibition | Inhibition | Inhibition |

These data suggest that acetophenones can interfere with crucial early stages of plant development. The inhibitory effects observed on both monocotyledonous (Allium cepa) and dicotyledonous (Lactuca sativa) plants indicate a broad-spectrum potential for phytotoxicity. The mechanisms underlying this phytotoxicity are likely complex, potentially involving the disruption of hormonal balance, cellular division, or other metabolic processes essential for germination and growth nih.gov. Given these findings, it is plausible that this compound also possesses phytotoxic properties, a hypothesis that requires direct experimental validation.

Exploration of Additional Pharmacological Targets and Therapeutic Applications

Beyond its established acaricidal use, research into this compound and its chemical relatives has uncovered a variety of other potential pharmacological activities. The acetophenone scaffold is proving to be a versatile platform for the development of new therapeutic agents.

Anticancer Activity: Derivatives of closely related acetophenones have demonstrated promising anticancer properties. For example, chalcones synthesized from 2-hydroxy-4-methoxyacetophenone, a compound structurally very similar to this compound, have shown potent inhibitory effects against human breast cancer (MCF-7), colorectal cancer (HT-29), and lung cancer (A549) cell lines, with IC50 values in the low micromolar range sciforum.net. Importantly, these compounds exhibited low toxicity towards non-cancerous cells sciforum.net. Another related compound, 2'-Hydroxy-4',5'-dimethoxyacetophenone, displayed strong anticancer activity against several human acute leukemia cell lines nih.gov. The proposed mechanism for the anticancer effects of some chalcones involves the induction of apoptosis through an increase in reactive oxygen species (ROS) within the cancer cells nih.gov.

Anti-inflammatory Activity: The anti-inflammatory potential of acetophenone derivatives is another active area of research. A study on 3,5-diprenyl-4-hydroxyacetophenone, isolated from Ageratina pazcuarensis, revealed significant anti-inflammatory effects mdpi.com. This compound was shown to reduce ear edema in mice and inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in macrophages mdpi.com. It also increased the level of the anti-inflammatory cytokine IL-10 mdpi.com. These findings suggest that this compound may also possess anti-inflammatory properties worth exploring.

Enzyme Inhibition: The ability of acetophenone derivatives to inhibit specific enzymes opens up further therapeutic possibilities.

Tyrosinase Inhibition: 2'-Hydroxy-4'-methoxyacetophenone has been identified as a mixed inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) production atlantis-press.com. This suggests potential applications in the treatment of hyperpigmentation disorders.

Collagenase and Aldose Reductase Inhibition: 2'-Hydroxy-4',5'-dimethoxyacetophenone has been shown to be a potent inhibitor of both collagenase and aldose reductase nih.gov. Collagenase inhibitors have potential in treating conditions involving excessive collagen breakdown, such as osteoarthritis, while aldose reductase inhibitors are investigated for the management of diabetic complications.

These findings underscore the potential of this compound as a lead compound for the development of new drugs targeting a range of diseases. Future research will likely focus on synthesizing and screening derivatives of this compound to optimize their activity against these and other pharmacological targets.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 2'-Hydroxy-4'-methylacetophenone, and how are they applied?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., hydroxyl, carbonyl) by analyzing absorption bands. For example, the carbonyl (C=O) stretch typically appears near 1680–1700 cm⁻¹, while hydroxyl (O-H) stretches range from 3200–3600 cm⁻¹ .

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm structure. The acetyl group (COCH₃) appears as a singlet near δ 2.6 ppm (¹H) and δ 25–30 ppm (¹³C). Aromatic protons in the 2'-hydroxy-4'-methyl substitution pattern show distinct splitting patterns .

- Mass Spectrometry (MS) : Confirm molecular weight via [M+H]⁺ or [M-H]⁻ peaks. Fragmentation patterns can validate the acetophenone backbone .

Q. How can researchers optimize solubility for this compound in experimental settings?

- Methodological Answer :

- Solvent Selection : Test polar aprotic solvents (e.g., DMSO, acetone) due to the compound’s aromatic and ketone moieties. Evidence from analogous compounds shows solubility in chloroform, ethyl acetate, and DMSO .

- pH Adjustment : For aqueous solubility, consider buffered solutions at pH 4–6, as phenolic hydroxyl groups may ionize slightly, enhancing solubility. Avoid strongly alkaline conditions to prevent degradation .

Q. What synthetic routes are effective for producing this compound?

- Methodological Answer :

- Friedel-Crafts Acylation : React 4-methylresorcinol with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Monitor temperature (60–80°C) to avoid over-acylation .

- Direct Methylation : Start with 2'-hydroxy-4'-methoxyacetophenone (if available) and demethylate using BBr₃ or HI, but ensure regioselectivity to retain the methyl group .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Methodological Answer :

- Replicate Studies : Ensure consistent experimental conditions (e.g., solvent purity, cell lines). For example, antifungal activity discrepancies in related compounds were linked to variations in fungal strain susceptibility .

- Structure-Activity Relationship (SAR) Analysis : Compare methyl vs. methoxy derivatives. The methyl group’s electron-donating effect may alter reactivity compared to methoxy, impacting bioactivity .

Q. What strategies are recommended for minimizing byproducts during the synthesis of this compound?

- Methodological Answer :

- Controlled Reaction Conditions : Use inert atmospheres (N₂/Ar) to prevent oxidation of phenolic groups. Maintain temperatures below 100°C to avoid side reactions like ketone dimerization .

- Purification Techniques : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the target compound .

Q. How should researchers design toxicity assessments for this compound in pharmacological studies?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes (e.g., human HepG2 cells) to evaluate metabolic stability and cytotoxicity. Reference safety protocols for phenolic compounds, including glutathione depletion assays .

- Ecotoxicity Screening : Follow OECD guidelines for aquatic toxicity using Daphnia magna or algae, as hydroxylated acetophenones may pose environmental risks .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。